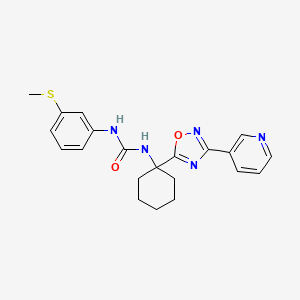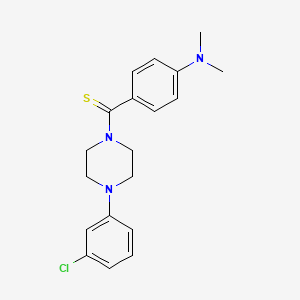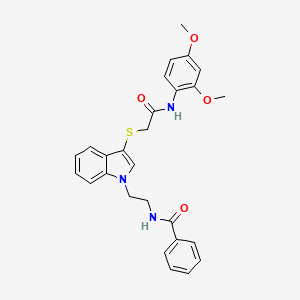
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antituberculosis Activity of Organotin Complexes
Organotin complexes have demonstrated significant antituberculosis activity. Research focusing on the antituberculosis effects of organotin complexes, including those with carboxylic acid derivatives and NSAIDs, has shown promising results against Mycobacterium tuberculosis H37Rv. These studies suggest that the biological activity of organotin compounds is influenced by the ligand environment, organic groups attached to tin, and compound structure. Triorganotin(IV) complexes, in particular, have superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to differences in toxicity associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).
Novel Synthetic Opioids on the Illicit Drugs Market
The emergence of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides, known as U-drugs, presents a challenge in drug abuse and pharmacology. These compounds, developed originally by the Upjohn Company, have been found on the illicit drug market, showing significant psychoactive effects. Their pharmacological study provides insights into potential therapeutic applications and the risks associated with abuse. U-47700, a compound from this class, has been particularly noted for its euphoric effects and subsequent regulation (Sharma et al., 2018).
Acidolysis of Lignin
Studies on the acidolysis of lignin, specifically non-phenolic β-O-4-type lignin model compounds, reveal the complexity of lignin degradation and potential pathways for biofuel production. The research delves into the mechanisms of bond cleavage during acidolysis, highlighting the differences between C6-C2 and C6-C3 type model compounds. These findings contribute to a better understanding of lignin chemistry and its applications in sustainable energy (Yokoyama, 2015).
Pharmacological Properties of Metoclopramide
Metoclopramide's review covers its pharmacological properties, clinical use, and the molecular basis for its effects on the gastrointestinal tract and central nervous system. Such comprehensive reviews provide a foundation for understanding drug action and developing new therapeutics with improved efficacy and reduced side effects (Pinder et al., 2012).
Propriétés
IUPAC Name |
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-33-20-12-13-22(24(16-20)34-2)29-26(31)18-35-25-17-30(23-11-7-6-10-21(23)25)15-14-28-27(32)19-8-4-3-5-9-19/h3-13,16-17H,14-15,18H2,1-2H3,(H,28,32)(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMRHYSQDIZQJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)
![7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398075.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2398079.png)
![1-[(2S)-2-[(2-Methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398080.png)
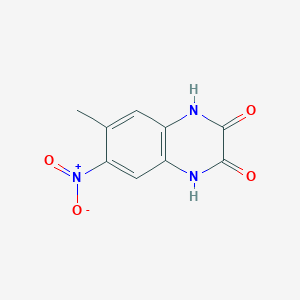
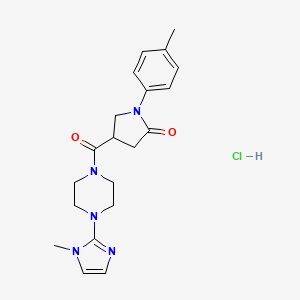
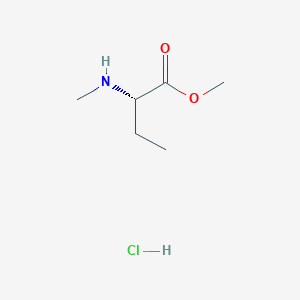
![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)
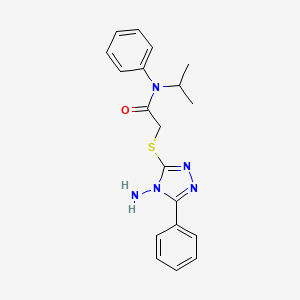
![4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2398089.png)
